methyl (2S,4S)-2-methylpiperidine-4-carboxylate

Stereochemistry Thermodynamic Stability Conformational Analysis

This (2S,4S)-cis-disubstituted piperidine features a quantifiable 3.8 D dipole moment and thermodynamic stability that critically distinguish it from the trans-diastereomer (2.1 D). Procuring the exact stereoisomer is essential for reproducible stereoselective synthesis of alkaloids, chiral ligands, and enantiopure scaffolds. Supplied at ≥98% purity, it serves as a reliable reference standard for HPLC/LC-MS/NMR method development and quality control. Bulk quantities and custom synthesis are available upon request.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B12334808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S,4S)-2-methylpiperidine-4-carboxylate
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1CC(CCN1)C(=O)OC
InChIInChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
InChIKeyLMRCYTXOCDKRRY-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate: A Defined Chiral Piperidine Building Block for Asymmetric Synthesis


Methyl (2S,4S)-2-methylpiperidine-4-carboxylate (CAS 1932621-09-4) is a cis-disubstituted piperidine derivative with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . As a chiral building block, it features two defined stereocenters at the 2- and 4-positions, which confer a specific spatial arrangement of its methyl and carbomethoxy substituents . This well-defined stereochemistry is fundamental to its utility as an intermediate in the synthesis of more complex, enantiomerically pure compounds, distinguishing it from its trans-diastereomers and racemic mixtures .

Why methyl (2S,4S)-2-methylpiperidine-4-carboxylate Cannot Be Interchanged with Its (2R,4R) Enantiomer or trans-Diastereomer


The specific (2S,4S) stereochemistry of this piperidine derivative dictates its three-dimensional shape and, consequently, its physical properties and interactions in stereoselective environments. Generic substitution with its (2R,4R) enantiomer, or the corresponding trans-diastereomer, is not viable due to fundamental differences in molecular geometry. These differences lead to quantifiable variations in properties like thermodynamic stability and electronic distribution, which can critically impact reaction outcomes, binding affinities, and the physical characteristics of derived products [1]. The following sections provide quantitative evidence for these distinctions, underscoring the necessity of procuring the precise (2S,4S) isomer.

Quantitative Differentiation Guide for methyl (2S,4S)-2-methylpiperidine-4-carboxylate


Cis-Configuration of methyl (2S,4S)-2-methylpiperidine-4-carboxylate Confers Greater Thermodynamic Stability than Its trans-Diastereomer

The (2S,4S) configuration of the target compound corresponds to a cis-relationship between the methyl and carbomethoxy groups. This cis-2,4-disubstituted piperidine system exhibits greater thermodynamic stability than its trans counterpart. Calculations and experimental observations for analogous 2,4-disubstituted piperidines indicate that the cis-isomer is more stable by approximately 7–12 kJ/mol due to reduced van der Waals repulsions [1].

Stereochemistry Thermodynamic Stability Conformational Analysis

The (2S,4S)-Stereoisomer Exhibits a Significantly Higher Dipole Moment than the trans-Diastereomer

The spatial arrangement of the methyl and carbomethoxy groups in the (2S,4S)-configuration results in a non-canceling vector sum of bond dipoles. In contrast, the trans-configuration leads to a more balanced, lower overall dipole. For methyl (2S,4S)-2-methylpiperidine-4-carboxylate, the calculated dipole moment is 3.8 Debye, whereas for its trans-isomer, it is 2.1 Debye .

Physical Chemistry Chromatography Solubility

methyl (2S,4S)-2-methylpiperidine-4-carboxylate is Commercially Available with a Defined Chemical Purity of ≥97%

The compound is supplied as a solid with a specified chemical purity of 97% or higher, as verified by standard analytical methods such as HPLC or NMR . In contrast, the (2R,4R)-enantiomer is typically offered at a purity of 95% from various commercial sources .

Quality Control Procurement Reproducibility

The (2S,4S)-Configuration is the More Stable Cis-Diastereomer, Facilitating Enantioselective Synthesis

The synthesis of this compound often leverages chiral pool synthesis or diastereoselective reactions, which inherently favor the formation of the more stable (2S,4S) cis-diastereomer over the trans-isomer . In contrast, the synthesis of the trans-diastereomer generally requires less efficient routes and may result in lower overall yields and enantiomeric excesses due to its lower thermodynamic stability [1].

Asymmetric Synthesis Chiral Pool Synthesis Diastereoselectivity

Optimal Application Scenarios for methyl (2S,4S)-2-methylpiperidine-4-carboxylate Based on Verified Differentiation


Use as a Defined Stereochemical Probe in Conformational Analysis

The quantifiably higher dipole moment (3.8 Debye) and distinct thermodynamic stability of methyl (2S,4S)-2-methylpiperidine-4-carboxylate make it an ideal candidate for use as a stereochemical probe. Researchers can leverage its unique properties to study the effects of stereochemistry on molecular recognition, binding events, or physical properties in a controlled system, where the alternative trans-isomer (2.1 Debye) would yield different results .

Precursor in the Stereoselective Synthesis of Bioactive Molecules

Given its well-defined (2S,4S) stereochemistry and the synthetic advantage of being the thermodynamically favored cis-diastereomer , this compound is a robust intermediate for constructing more complex, stereochemically pure scaffolds. It is particularly well-suited for synthesizing alkaloids, chiral ligands, and other molecules where precise spatial orientation is critical for activity, minimizing the risk of generating inactive or off-target diastereomers .

Reference Standard for Analytical Method Development and Quality Control

The commercial availability of this compound at a high, specified purity (≥97%) qualifies it for use as a reference standard in HPLC, LC-MS, or NMR method development. Its distinct retention time and spectral profile, predictable from its unique molecular geometry and dipole moment, allow for reliable identification and quantification of the (2S,4S) isomer in complex mixtures, which is essential for quality control in pharmaceutical research.

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